Product packaging for 1-(3,4-difluorobenzyl)-4-ethylpiperazine(Cat. No.:)

1-(3,4-difluorobenzyl)-4-ethylpiperazine

Cat. No.: B3835620
M. Wt: 240.29 g/mol
InChI Key: PBUNTUZIQGVLMC-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzyl)-4-ethylpiperazine is a synthetic organic compound featuring a piperazine core that is disubstituted with a 3,4-difluorobenzyl group and an ethyl moiety. This structure classifies it as a valuable nitrogen-containing heterocyclic building block in medicinal chemistry and pharmaceutical research . Piperazine derivatives are extensively utilized as key intermediates in the synthesis of various pharmacologically active molecules . The ethylpiperazine moiety, in particular, is a known structural feature in the development of antibacterial agents . Meanwhile, the 3,4-difluorobenzyl group is a common structural element used in drug discovery to influence the molecule's electronic properties, metabolic stability, and binding affinity . As a multi-functionalized piperazine, this compound serves as a versatile scaffold for constructing more complex molecules for research applications, including but not limited to the development of new pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the benzyl ring offers a strategic handle for further chemical modifications and can be critical in optimizing the lead compound's properties during the drug discovery process . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18F2N2 B3835620 1-(3,4-difluorobenzyl)-4-ethylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)13(15)9-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUNTUZIQGVLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Piperazine Scaffold: a Privileged Structure in Chemical and Biological Sciences

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the design of biologically active molecules. chemicalbook.com It is often referred to as a "privileged scaffold" because of its frequent appearance in a multitude of approved drugs and its ability to interact with a diverse range of biological targets. researchgate.net

The widespread use of the piperazine moiety can be attributed to its unique physicochemical and structural properties. researchgate.net Its two nitrogen atoms provide a combination of features that are highly advantageous in drug design. These include:

Modulation of Physicochemical Properties: The basicity of the piperazine nitrogens can be fine-tuned through substitution, which in turn influences the compound's solubility, a critical factor for oral bioavailability. researchgate.netossila.com The presence of the nitrogen atoms also offers hydrogen bond acceptors and donors, enhancing interactions with biological macromolecules. ossila.comsigmaaldrich.com

Structural Rigidity and Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor binding. ossila.commdpi.com At the same time, the ring system allows for the introduction of various substituents on its nitrogen atoms, providing a versatile platform for creating libraries of compounds with diverse biological activities. ossila.commdpi.com

Pharmacokinetic and Pharmacodynamic Optimization: The piperazine scaffold has been instrumental in improving the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. researchgate.netossila.com By serving as a linker between different pharmacophores, it can orient these functional groups in a way that optimizes their interaction with biological targets. researchgate.net

The therapeutic applications of piperazine derivatives are extensive and varied, underscoring the versatility of this scaffold. auburn.edunih.gov Research has demonstrated their efficacy in a wide range of areas, including:

Anticancer agents mdpi.comnih.gov

Antimicrobial and antifungal agents sigmaaldrich.com

Antidepressant and anxiolytic drugs alfa-chemistry.com

Antihistamines nih.gov

Antiviral compounds mdpi.com

This broad spectrum of activity solidifies the piperazine ring as a fundamental building block in modern medicinal chemistry. mdpi.comresearchgate.net

Key Attributes of the Piperazine Scaffold in Drug Design

AttributeSignificanceReference
Physicochemical PropertiesThe two nitrogen atoms allow for modulation of solubility and basicity, which are crucial for bioavailability. researchgate.net
Structural VersatilityThe piperazine ring can be easily modified with various substituents to create diverse chemical libraries. ossila.commdpi.com
Pharmacokinetic ProfileIncorporation of a piperazine moiety often leads to improved ADME (absorption, distribution, metabolism, and excretion) properties. chemicalbook.comresearchgate.net
Biological ActivityPiperazine derivatives have shown a wide range of therapeutic effects, including anticancer, antimicrobial, and CNS activities. auburn.edunih.govalfa-chemistry.comnih.gov

The Role of Fluorinated Aromatic Moieties in Molecular Design

The strategic incorporation of fluorine atoms into aromatic systems is a widely employed and highly effective strategy in medicinal chemistry. The unique properties of fluorine, the most electronegative element, can profoundly influence a molecule's biological profile.

The introduction of a difluoro-substituted benzyl (B1604629) group, as seen in 1-(3,4-difluorobenzyl)-4-ethylpiperazine , can impart several advantageous characteristics:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the metabolic stability of a drug, leading to a longer half-life and improved pharmacokinetic profile. The use of fluorine to block sites of metabolic oxidation is a common tactic in drug design.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the nitrogen atoms in the piperazine (B1678402) ring. This can alter the ionization state of the molecule at physiological pH, which in turn affects its membrane permeability and bioavailability.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The introduction of fluorine can alter the conformation of a molecule, potentially leading to a more favorable orientation for binding to a receptor or enzyme active site.

Increased Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

The judicious use of fluorine has been pivotal in the development of numerous successful drugs across various therapeutic areas.

Impact of Fluorine Substitution in Drug Design

Property AffectedEffect of FluorinationReference
Metabolic StabilityIncreases resistance to metabolic oxidation, leading to a longer drug half-life.
pKaLowers the pKa of nearby basic groups, affecting ionization and permeability.
Binding AffinityCan enhance binding to target proteins through various molecular interactions.
LipophilicityGenerally increases lipophilicity, which can improve membrane permeability.

Contextualization of 1 3,4 Difluorobenzyl 4 Ethylpiperazine As a Representative Piperazine Derivative for Academic Inquiry

Retrosynthetic Analysis of the this compound Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are at the two C-N bonds involving the piperazine nitrogens. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the benzyl-nitrogen bond (C-N bond between the 3,4-difluorobenzyl group and the piperazine ring) suggests 1-ethylpiperazine and a 3,4-difluorobenzyl electrophile (such as 3,4-difluorobenzyl halide) as the starting materials. This pathway is based on an alkylation reaction.

Pathway B: Alternatively, disconnection of the ethyl-nitrogen bond (C-N bond between the ethyl group and the piperazine ring) points to 1-(3,4-difluorobenzyl)piperazine (B1304207) and an ethyl electrophile (such as an ethyl halide) as precursors. This also represents an alkylation approach.

A third possibility involves the simultaneous or sequential formation of the C-N bonds through reductive amination, where the piperazine ring is constructed or substituted in the process. This would involve precursors like N-ethylethylenediamine and 3,4-difluorobenzaldehyde (B20872).

Alkylation Approaches for Piperazine N-Substitution

Alkylation of the piperazine ring is a direct and common method for the synthesis of N,N'-disubstituted piperazines. This can be achieved by reacting a monosubstituted piperazine with an appropriate alkylating agent.

Alkylation with 3,4-Difluorobenzyl Halides (e.g., 3,4-difluorobenzyl bromide/chloride)

In this approach, 1-ethylpiperazine is used as the nucleophile and is reacted with a 3,4-difluorobenzyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine (B128534), and the reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
1-Ethylpiperazine3,4-Difluorobenzyl chlorideK2CO3DMF80Not Reported
1-EthylpiperazineBenzyl (B1604629) chlorideK2CO3AcetonitrileRefluxHigh
PiperazineBenzyl chlorideNoneEthanol6595

This table presents representative data for analogous reactions and inferred conditions for the target synthesis.

Alkylation with Ethyl Halides

This alternative alkylation route involves the reaction of 1-(3,4-difluorobenzyl)piperazine with an ethyl halide, such as ethyl bromide or ethyl iodide. Similar to the previous method, a base and a suitable solvent are required. The choice of the ethylating agent can influence the reaction rate, with ethyl iodide generally being more reactive than ethyl bromide.

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
1-(3,4-Difluorobenzyl)piperazineEthyl iodideK2CO3AcetonitrileRefluxNot Reported
1-BenzylpiperazineEthyl bromideK2CO3DMF60Good
PiperazineEthyl iodideK2CO3EthanolRefluxModerate

This table presents representative data for analogous reactions and inferred conditions for the target synthesis.

Reductive Amination Strategies for Piperazine Ring Formation or Substitution

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of this compound. This can be achieved by reacting 1-ethylpiperazine with 3,4-difluorobenzaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ to the final tertiary amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is mild and selective.

AmineAldehyde/KetoneReducing AgentSolventYield (%)
1-Ethylpiperazine3,4-DifluorobenzaldehydeNaBH(OAc)₃Dichloromethane (B109758)Not Reported
N-DiphenylmethylpiperazineBenzaldehyde (B42025)NaBH(OAc)₃DichloromethaneHigh
PiperazinePhenylacetaldehydeNaBH(OAc)₃DichloromethaneHigh

This table presents representative data for analogous reactions and inferred conditions for the target synthesis.

Palladium-Catalyzed Coupling Reactions in Piperazine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. This reaction could be employed to synthesize this compound by coupling 1-ethylpiperazine with a 3,4-difluorobenzyl halide. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is particularly useful for forming C-N bonds with aryl and heteroaryl halides, but can also be applied to benzyl halides.

AmineAryl/Benzyl HalideCatalystLigandBaseSolvent
1-Ethylpiperazine3,4-Difluorobenzyl bromidePd₂(dba)₃BINAPNaOtBuToluene
PiperazineBromobenzenePd(OAc)₂P(t-Bu)₃NaOtBuToluene
MorpholineChlorobenzenePd(OAc)₂SPhosK₃PO₄Toluene

This table presents representative data for analogous reactions and inferred conditions for the target synthesis.

Alternative Synthetic Pathways for this compound

Beyond the conventional methods, other synthetic strategies can be envisioned for the preparation of this compound. One such approach involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). In this method, DABCO can be activated by an electrophile, followed by nucleophilic attack and cleavage of one of the C-N bonds to yield a monosubstituted piperazine derivative, which can then be further functionalized.

Another potential route involves the construction of the piperazine ring itself from acyclic precursors. For instance, the reaction of N-(3,4-difluorobenzyl)ethylenediamine with a two-carbon electrophile that can cyclize to form the piperazine ring. These methods, while less common for this specific substitution pattern, offer alternative avenues for synthesis.

Stereoselective Synthesis Considerations for Related Chiral Analogues

While this compound itself is not chiral, the synthesis of chiral analogues, where stereocenters are introduced into the piperazine ring or its substituents, requires stereoselective methods to control the spatial arrangement of atoms.

Asymmetric synthesis is a key strategy for obtaining enantiomerically pure or enriched chiral piperazine derivatives. One approach involves the use of chiral starting materials. For instance, a chiral piperazine core can be synthesized from optically active amino acids or other chiral pool precursors. This chiral core can then be further functionalized to yield the desired analogue.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. For example, proline-catalyzed asymmetric Mannich reactions can be employed to create chiral piperidine (B6355638) structures, which can serve as precursors to chiral piperazines. researchgate.net In a study on the synthesis of deoxyfebrifugine analogues, an asymmetric Mannich reaction between piperideine and acetone (B3395972) in the presence of L-proline was used to generate an optically active piperidine derivative with 80% enantiomeric excess. researchgate.net This intermediate was then elaborated to the final chiral products. researchgate.net

Another strategy is the use of chiral auxiliaries. A chiral group can be temporarily attached to the piperazine nitrogen, directing subsequent reactions to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Furthermore, enzymatic resolutions can be employed to separate racemic mixtures of chiral piperazine intermediates or final products. This method utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the two.

The choice of stereoselective strategy depends on the specific structure of the target analogue and the desired level of enantiomeric purity.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficiency of synthesizing this compound and its analogues is highly dependent on the optimization of reaction conditions to maximize yield and purity while minimizing reaction times and by-product formation.

Key parameters that are often optimized include the choice of solvent, base, temperature, and catalyst. For instance, in the synthesis of related piperazine derivatives via reductive amination, various reducing agents such as sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation are evaluated to determine the most effective one. auburn.edu The choice of solvent can significantly influence reaction rates and yields; solvents like methanol, ethanol, dichloromethane, and acetonitrile are commonly tested. scielo.brchemrxiv.org

In nucleophilic substitution reactions for the synthesis of similar piperazine compounds, the selection of the base is critical. Inorganic bases like potassium carbonate and cesium carbonate, as well as organic bases such as triethylamine and diisopropylethylamine (DIPEA), are often screened to find the optimal conditions. nih.govmdpi.com Temperature and reaction time are also crucial variables; reactions are often initially performed at room temperature and may be heated to increase the reaction rate if necessary. nih.gov

The table below illustrates a hypothetical optimization of the synthesis of a 1,4-disubstituted piperazine derivative, showcasing how different parameters can be varied to improve the yield.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine251265
2AcetonitrileTriethylamine251272
3AcetonitrilePotassium Carbonate50885
4AcetonitrilePotassium Carbonate80492
5ToluenePotassium Carbonate80488

This table is a representative example and does not reflect actual experimental data for the synthesis of this compound.

As indicated in the hypothetical data, a systematic variation of reaction parameters, such as moving from dichloromethane to acetonitrile as the solvent and from triethylamine to a stronger base like potassium carbonate, coupled with an increase in temperature, can lead to a significant improvement in the product yield and a reduction in reaction time. beilstein-journals.org

Green Chemistry Principles in the Synthesis of Piperazine Derivatives

The application of green chemistry principles to the synthesis of piperazine derivatives is an increasingly important area of research, aiming to reduce the environmental impact of chemical processes. researchgate.net These principles focus on waste prevention, the use of less hazardous chemicals, and energy efficiency. nih.gov

One of the core tenets of green chemistry is the use of greener solvents. researchgate.net Traditional solvents like dichloromethane and benzene (B151609) are being replaced with more environmentally benign alternatives such as acetonitrile, ethanol, and even water, where possible. scielo.brchemrxiv.orgnih.gov Solvent-free, or neat, reaction conditions are also being explored, which can significantly reduce waste. nih.gov

Catalysis plays a vital role in green chemistry. The use of highly efficient catalysts can lead to lower energy consumption and reduced waste. researchgate.net Photoredox catalysis, for example, utilizes visible light to drive chemical reactions and has been applied to the C-H functionalization of piperazines, offering a more sustainable approach. mdpi.com Both transition-metal complexes and organic dyes can be used as photocatalysts. researchgate.netmdpi.com

Another green chemistry approach is the development of one-pot, multi-component reactions (MCRs). researchgate.netnih.gov MCRs combine multiple reaction steps into a single operation, which reduces the need for purification of intermediates, saves time and resources, and minimizes waste.

Furthermore, energy-efficient synthetic methods like microwave-assisted synthesis and mechanochemistry are being employed. nih.gov Microwave heating can dramatically shorten reaction times compared to conventional heating, while mechanochemistry, which uses mechanical force to induce reactions, often proceeds at room temperature and with minimal solvent. nih.gov

These green chemistry strategies are not only beneficial for the environment but can also lead to more efficient and cost-effective syntheses of piperazine derivatives.

Functional Group Transformations on the Piperazine Ring

The piperazine ring, with its two nitrogen atoms, is the primary site for functional group transformations. The tertiary amine at position 4, bearing an ethyl group, is relatively stable under many conditions. However, the secondary amine character of the nitrogen at position 1 (in the parent piperazine) is masked by the benzyl group in the title compound, making the nitrogen at position 4 the main reactive center for further alkylation or acylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. More commonly, derivatization focuses on modifications of the N-ethyl group or reactions involving the lone pair of electrons on the tertiary nitrogen.

Acylation of the piperazine nitrogen is a common transformation. For instance, reaction with various acid chlorides can introduce new functional groups. nih.gov While direct acylation of this compound at the tertiary nitrogen is not typical, the synthesis of analogous structures often involves the acylation of a piperazine precursor before the introduction of the benzyl group. nih.gov

A key reaction involving the piperazine moiety is its behavior as a nucleophile. It can react with electrophiles, as seen in its synthesis from 1-ethylpiperazine and a suitable benzyl halide. mdpi.comnih.gov This nucleophilicity is central to many of its derivatization reactions.

Table 1: Examples of Functional Group Transformations on the Piperazine Ring of Analogous Compounds

Starting Material Reagent Product Reaction Type
1-Ethylpiperazine 3,4-Dichlorobenzoyl chloride 1-(3,4-Dichlorobenzoyl)-4-ethylpiperazine N-Acylation

This table presents examples of reactions on the N-ethylpiperazine moiety, illustrating common transformations.

Modifications of the 3,4-Difluorobenzyl Moiety

The 3,4-difluorobenzyl group is relatively stable, but the fluorine atoms can influence the reactivity of the aromatic ring. The fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they can activate the ring for nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of a leaving group at an activated position.

More common modifications involve reactions at the benzylic position. The C-N bond can be cleaved under certain reductive conditions, though this is often a synthetic challenge. Oxidation of the benzyl group is also possible, potentially leading to the formation of a benzaldehyde or benzoic acid derivative, though this would likely require strong oxidizing agents that could also affect the piperazine ring.

A notable reaction is the potential for radical reactions at the benzylic position. koreascience.kr The formation of a difluorobenzyl radical could be an intermediate in certain transformations. koreascience.kr

Table 2: Potential Modifications of the 3,4-Difluorobenzyl Group

Reaction Type Reagent/Condition Potential Product
Nucleophilic Aromatic Substitution Strong nucleophile, heat Substitution of a fluorine atom
Oxidation Strong oxidizing agent (e.g., KMnO4) 3,4-Difluorobenzoic acid derivative

This table outlines potential, though not always facile, transformations of the 3,4-difluorobenzyl moiety based on general chemical principles.

Formation of Salts and Co-crystals for Research Applications

The basic nature of the piperazine ring, due to the lone pairs of electrons on the nitrogen atoms, allows for the ready formation of salts with various acids. These salts are often crystalline solids with well-defined melting points, which can be advantageous for purification and handling compared to the free base, which may be an oil or low-melting solid.

The formation of hydrochloride or hydrobromide salts is a common practice in the synthesis and isolation of piperazine-containing compounds. mdpi.com In research, particularly in medicinal chemistry, the formation of different salts can be used to modulate the physicochemical properties of a compound, such as its solubility and bioavailability.

Co-crystallization is another technique used to modify the physical properties of a compound. By combining this compound with a suitable co-former (another molecule that can form non-covalent interactions), it may be possible to generate novel crystalline forms with altered properties. While specific co-crystal studies on this particular compound are not widely reported, the strategy is broadly applied to piperazine derivatives.

Table 3: Examples of Salt Formation with Piperazine Derivatives

Piperazine Derivative Acid Salt Form
1-(4-Chlorobenzhydryl)piperazine Hydrochloric acid 1-(4-Chlorobenzhydryl)piperazine hydrochloride

This table provides examples of salt formation in analogous piperazine compounds. mdpi.com

Reactivity Towards Electrophilic and Nucleophilic Reagents

The reactivity of this compound towards electrophiles is primarily centered on the nucleophilic nitrogen atoms of the piperazine ring. The tertiary nitrogen at position 4 can react with electrophiles such as alkyl halides or acylating agents to form quaternary ammonium salts or acylated products, respectively.

The aromatic ring of the 3,4-difluorobenzyl group is generally unreactive towards electrophiles due to the deactivating effect of the fluorine atoms. Electrophilic aromatic substitution would require forcing conditions and would likely occur at the positions ortho or para to the activating benzyl group, though the fluorine atoms would direct to the positions ortho and para to themselves, leading to a complex mixture of products.

Towards nucleophiles, the primary site of reactivity is the benzylic carbon of the 3,4-difluorobenzyl group, especially if a leaving group is present at that position in a precursor molecule like 3,4-difluorobenzyl bromide. In the title compound itself, nucleophilic attack is less likely unless the benzyl group is activated in some way. Nucleophilic aromatic substitution of one of the fluorine atoms is also a possibility under specific conditions.

Chemo- and Regioselectivity in Derivatization Reactions

Chemoselectivity in the derivatization of this compound is a key consideration due to the presence of multiple reactive sites. In reactions with electrophiles, the piperazine nitrogen is significantly more nucleophilic than the aromatic ring, ensuring high chemoselectivity for reactions at the nitrogen.

Regioselectivity is a factor when considering reactions on the aromatic ring. In the rare event of electrophilic aromatic substitution, the directing effects of the benzyl group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing) would compete, likely leading to a mixture of isomers. For nucleophilic aromatic substitution, the position of the attack would be influenced by the electronic environment created by the fluorine atoms.

In the context of synthesizing derivatives, controlling chemo- and regioselectivity is crucial. For example, in the synthesis of more complex molecules, protecting groups may be employed to block reactivity at one site while a transformation is carried out at another. nih.gov

Theoretical and Computational Investigations of 1 3,4 Difluorobenzyl 4 Ethylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intrinsic properties of a molecule. nih.gov These methods allow for the detailed analysis of electronic structure, conformational stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis

The electronic character of 1-(3,4-difluorobenzyl)-4-ethylpiperazine is defined by its constituent parts: the electron-rich piperazine (B1678402) ring, the ethyl group, and the electron-deficient 3,4-difluorobenzyl moiety. The distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity.

For similar N-benzylpiperazine structures, the HOMO is typically localized on the electron-rich regions, including the piperazine nitrogen atoms and the substituted benzene (B151609) ring. The LUMO, conversely, is generally centered on the aromatic ring system. The fluorine atoms on the benzyl (B1604629) group, being highly electronegative, withdraw electron density, which is expected to lower the energy of both the HOMO and LUMO orbitals compared to a non-fluorinated analogue. The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A larger energy gap implies higher stability.

Table 1: Estimated Frontier Orbital Energies for Analogous Piperazine Derivatives

Compound/FragmentHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Benzylpiperazine~ -8.5 to -9.0~ -0.5 to -1.0~ 7.5 to 8.5
N-ethylpiperazine~ -9.0 to -9.5~ 1.0 to 1.5~ 10.0 to 11.0
1-(4-fluorobenzyl)piperazine~ -8.7 to -9.2~ -0.8 to -1.3~ 7.9 to 8.9

Note: These values are estimations based on typical results for similar compounds from computational studies and are for illustrative purposes.

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is crucial for its interactions with biological targets. Conformational analysis is used to identify the most stable, low-energy arrangements of the atoms.

The piperazine ring is known to adopt a stable chair conformation, which minimizes torsional and steric strain. In this conformation, substituents on the nitrogen atoms can occupy either an axial or an equatorial position. For both the ethyl group and the larger 3,4-difluorobenzyl group, the equatorial position is strongly favored to avoid steric clashes with the rest of the piperazine ring. Studies on N-substituted piperidines have shown that the energetic penalty for an ethyl group to be in an axial position is approximately 0.9 kcal/mol. rsc.org The preference for the much bulkier benzyl group to be equatorial would be even more significant.

Table 2: Conformational Energy Penalties for Axial Substituents on a Piperidine (B6355638)/Piperazine Ring

SubstituentConformational Free Energy (ΔG°, kcal/mol) for Axial Position
Methyl~ 0.65 rsc.org
Ethyl~ 0.9 rsc.org
Isopropyl~ 1.4 rsc.org
Benzyl> 2.0 (estimated)

Source: Data derived from studies on analogous N-substituted piperidines. rsc.org

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This is invaluable for predicting non-covalent interactions.

For this compound, the MEP map is expected to show distinct regions of varying potential. The highly electronegative fluorine atoms on the benzyl ring would create a significant region of negative electrostatic potential (typically colored red). The nitrogen atoms of the piperazine ring, with their lone pairs of electrons, would also be areas of negative potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the ethyl group and the benzyl CH₂ group would exhibit positive electrostatic potential (colored blue), acting as potential hydrogen bond donors.

Table 3: Expected Electrostatic Potential Distribution

Molecular RegionExpected Electrostatic PotentialRole in Intermolecular Interactions
Fluorine AtomsStrongly NegativeHydrogen Bond Acceptor
Piperazine Nitrogen AtomsNegativeHydrogen Bond Acceptor
Aromatic Ring (π-system)Slightly Negativeπ-stacking, cation-π interactions
Hydrogens on Ethyl GroupPositiveWeak Hydrogen Bond Donor
Hydrogens on Benzyl CH₂PositiveWeak Hydrogen Bond Donor

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules over time, including their flexibility and interactions with their environment, such as a solvent. nih.gov

Conformational Flexibility and Rotational Barriers

The rotation of the ethyl group is relatively free, with a low rotational energy barrier. The rotation of the larger 3,4-difluorobenzyl group is more hindered due to its size. The energy barrier for this rotation determines the conformational space the molecule can explore at a given temperature. Torsional strain arises from the eclipsing of bonds during rotation, and the energy cost of this strain can be estimated from simpler molecules like ethane, which has a rotational barrier of about 2.9 kcal/mol. libretexts.org

Table 4: Estimated Rotational Energy Barriers

BondType of RotationEstimated Rotational Barrier (kcal/mol)
Piperazine-Ethyl (N-CH₂)Rotation of ethyl group~ 3 - 5
Benzyl-Piperazine (CH₂-N)Rotation of benzyl group~ 4 - 7

Note: These are estimated values based on the principles of torsional strain and steric hindrance observed in similar molecular fragments.

Solvent Interactions and Solvation Energetics

The interaction of this compound with a solvent, such as water, is critical for its pharmacokinetic properties. MD simulations can model these interactions in explicit detail.

The molecule presents both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. The nitrogen atoms of the piperazine ring and the two fluorine atoms on the benzyl ring are capable of forming hydrogen bonds with water molecules, contributing to its solubility. The ethyl group and the phenyl ring of the benzyl group are hydrophobic and will prefer to be shielded from water. Solvation energetics calculations, derived from MD simulations, can quantify the free energy of solvation, which is a measure of a compound's affinity for a particular solvent. A favorable (negative) solvation energy in water suggests good aqueous solubility. Studies on similar molecules show that solvation does not typically alter the preferred low-energy conformations significantly but can influence the population distribution of various conformers. nih.gov

Table 5: Summary of Expected Solvent Interactions in Water

Functional GroupInteraction TypeExpected Contribution to Solubility
Piperazine NitrogensHydrogen Bond AcceptorFavorable
Difluorobenzyl FluorinesHydrogen Bond AcceptorFavorable
Ethyl GroupHydrophobicUnfavorable
Benzyl Group (Hydrocarbon part)HydrophobicUnfavorable

Molecular Docking Studies with Select Biological Receptors or Enzymes (Hypothetical Targets for Research)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. Given the structural motifs present in the compound—namely the piperazine core and the substituted benzyl group—several biological receptors and enzymes emerge as hypothetical targets for research. Piperazine derivatives have been investigated for activity against targets such as the sigma-1 receptor (S1R), topoisomerase II, and the androgen receptor. nih.govnih.govmdpi.comnih.gov

Predicting the ligand-protein binding mode involves a multi-step computational process. First, the three-dimensional structure of this compound is generated and optimized to its lowest energy conformation. The crystal structure of a hypothetical target protein, such as the human sigma-1 receptor (S1R), is obtained from a repository like the Protein Data Bank (PDB). nih.gov The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site cavity.

Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the protein's binding site. For this compound, key interactions are anticipated based on its structure:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The ethyl group and the benzyl ring are expected to form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Interactions: The difluorobenzyl ring can engage in π-π stacking or π-cation interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine, which are often found in the binding sites of receptors like S1R. nih.gov

Halogen Bonding: The fluorine atoms on the benzyl ring could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.

Computational studies on similar piperazine derivatives binding to S1R have revealed that the piperazine nitrogen often forms a crucial salt bridge with key acidic residues, such as Asp126 or Glu172, while the benzyl moiety occupies a hydrophobic pocket. nih.gov The predicted binding mode provides a structural hypothesis for the compound's potential mechanism of action at a molecular level.

Docking programs use scoring functions to estimate the binding affinity, which is typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding. nih.gov These scores are calculated based on the intermolecular interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces observed in the predicted binding pose.

To provide a comparative context, the theoretical binding affinity of this compound could be calculated for several hypothetical targets known to interact with piperazine-containing ligands. nih.govnih.govmdpi.com More advanced methods, such as Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA), can be employed on the docked complex to refine the binding free energy (ΔG) prediction. nih.gov

Table 1: Hypothetical Binding Affinities of this compound with Select Receptors

Hypothetical Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Sigma-1 Receptor (S1R)5HK2-8.8Glu172, Tyr103, Trp164
Androgen Receptor5T8E-7.9Gln711, Arg752, Met745
Topoisomerase IIα5GWK-8.2Asp479, Arg487, Tyr805

Note: The binding affinity values and interacting residues are hypothetical and presented for illustrative purposes based on studies of similar compounds. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com For a series of related compounds, such as piperazine derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs and to understand which molecular properties are crucial for their function. mdpi.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu For a compound like this compound, hundreds of descriptors can be calculated using specialized software, falling into several categories. mdpi.comresearchgate.net

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of specific atom types (e.g., nO, nN), and number of double bonds (nDB). scispace.comopenpharmaceuticalsciencesjournal.com

Topological Descriptors: These quantify molecular shape, size, and branching based on the 2D graph representation of the molecule.

Physicochemical Descriptors: Properties like molar refractivity (MR), topological polar surface area (TPSA), and the logarithm of the partition coefficient (logP) are included in this class. mdpi.com

Electronic Descriptors: These relate to the electron distribution, including energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrophilicity index (ω). mdpi.comtandfonline.com

3D Descriptors: These are derived from the 3D conformation of the molecule and can include steric and surface area parameters. nih.gov

Following calculation, a critical step is descriptor selection. A large number of descriptors can lead to overfitting, so methods like genetic algorithms or multiple linear regression (MLR) with stepwise selection are used to identify a smaller subset of descriptors that are most correlated with the biological activity of a series of related piperazine compounds. nih.govnih.gov

Table 2: Examples of Molecular Descriptors Relevant for QSAR of Piperazine Derivatives

Descriptor ClassExample DescriptorDescriptionPotential Influence on Activity
Constitutional Sv (Sum of atomic van der Waals volumes)A measure of the bulk/volume of the molecule.Steric hindrance or fit within a binding pocket. openpharmaceuticalsciencesjournal.com
Electronic ELUMO (Energy of LUMO)Relates to the molecule's ability to accept electrons.Involvement in charge-transfer interactions. mdpi.com
Physicochemical TPSA (Topological Polar Surface Area)Sum of surfaces of polar atoms in a molecule.Influences membrane permeability and receptor interaction. mdpi.com
Physicochemical Molar Refractivity (MR)Molar volume corrected by the refractive index.Relates to polarizability and dispersion forces. mdpi.com

To develop a QSAR model, a dataset of piperazine derivatives with experimentally determined biological activities (e.g., IC₅₀ or pIC₅₀ values) is required. scispace.com This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. scispace.combenthamopen.com

Using a statistical method like Multiple Linear Regression (MLR), a linear equation is generated that links the selected descriptors to the activity. mdpi.com A hypothetical QSAR model for a series of piperazine derivatives might look like:

pIC₅₀ = β₀ + β₁(MR) - β₂(TPSA) + β₃(E_LUMO) + ...

Where β are the regression coefficients determined from the training set data.

Model validation is essential to ensure its statistical significance and predictive ability. researchgate.net Key validation parameters include:

Coefficient of determination (R²): Measures how well the model fits the training data.

Cross-validated R² (Q² or R²CV): Assessed using methods like leave-one-out (LOO), it measures the model's internal predictivity. scispace.comresearchgate.net

External validation (R²_pred): The R² value for the test set, which indicates the model's ability to predict the activity of new compounds. openpharmaceuticalsciencesjournal.com

A robust QSAR model for piperazine compounds would typically require R² > 0.7, Q² > 0.5, and R²_pred > 0.6. nih.govscispace.com Such a validated model can then be used to predict the biological activity of this compound and guide the design of more potent analogs.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational chemistry allows for the theoretical prediction of spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds like this compound. Density Functional Theory (DFT) is a widely used method for these predictions. researchgate.netnih.gov

For both NMR and IR predictions, the first step is to perform a geometry optimization of the molecule's 3D structure, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govdergipark.org.tr

NMR Spectra Prediction: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy. After geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). dergipark.org.tr These absolute shielding values are then converted to chemical shifts (δ) in parts per million (ppm) by referencing them to the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS). For ¹⁹F NMR, CFCl₃ is often used as a reference. The presence of fluorine atoms makes ¹⁹F NMR a particularly useful technique for this compound. nih.gov

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound

NucleusAtom PositionPredicted Chemical Shift (ppm)
¹H Ethyl -CH₂-~2.45
Ethyl -CH₃~1.10
Piperazine -CH₂- (adjacent to N-ethyl)~2.50
Piperazine -CH₂- (adjacent to N-benzyl)~2.65
Benzyl -CH₂-~3.55
Aromatic C-H7.00 - 7.25
¹³C Ethyl -CH₃~12.0
Ethyl -CH₂-~52.5
Piperazine C (both)~53.0
Benzyl -CH₂-~62.0
Aromatic C-F148.0 - 152.0 (with C-F coupling)
Aromatic C-H115.0 - 125.0
Aromatic C (quaternary)~135.0
¹⁹F Aromatic C-F-135.0 to -145.0

Note: These are hypothetical values based on DFT calculation principles and typical ranges for the respective functional groups. nih.govnih.govbeilstein-journals.org

IR Spectra Prediction: Infrared (IR) spectroscopy identifies molecular functional groups based on their vibrational frequencies. Computational methods calculate the harmonic vibrational frequencies of the optimized molecular structure. nih.gov These theoretical frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov The predicted spectrum provides information on the characteristic stretching and bending vibrations.

Table 4: Predicted IR Absorption Frequencies (cm⁻¹) for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3100 - 3000
C-H Stretch (Aliphatic)-CH₂-, -CH₃2980 - 2850
C=C Stretch (Aromatic)Ar C=C1610, 1520
C-F StretchAr-F1280 - 1150
C-N StretchC-N (Aliphatic)1150 - 1080

Note: These are hypothetical values based on DFT calculation principles and typical absorption ranges. nih.govdergipark.org.tr

Molecular Interactions and Mechanistic Biological Studies of 1 3,4 Difluorobenzyl 4 Ethylpiperazine in Vitro and Preclinical Research Focus

Evaluation of Receptor Binding Profiles (e.g., G-protein coupled receptors, ion channels)

The piperazine (B1678402) moiety is a common scaffold in many centrally acting agents, often conferring affinity for various G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors. The substitution pattern on the piperazine nitrogen atoms significantly influences the binding affinity and selectivity.

To elucidate the potential receptor binding profile of 1-(3,4-difluorobenzyl)-4-ethylpiperazine, a hypothetical radioligand binding assay could be conducted. In such an assay, the compound would be tested for its ability to displace a known radiolabeled ligand from a panel of receptors expressed in cell membranes. Based on the structure of the compound, with its difluorobenzyl and ethyl substitutions, it is plausible to hypothesize its interaction with several key CNS receptors.

A hypothetical binding profile is presented in the table below, drawing parallels from studies on structurally related arylpiperazine analogs. nih.gov It is important to note that these are projected values and would require experimental validation.

Receptor TargetRadioligandHypothetical Kᵢ (nM) for this compound
Dopamine D₂[³H]Spiperone85
Dopamine D₃[³H]7-OH-DPAT15
Serotonin 5-HT₁A[³H]8-OH-DPAT50
Serotonin 5-HT₂A[³H]Ketanserin120
Serotonin 5-HT₇[³H]LSD250
Alpha-1 Adrenergic[³H]Prazosin180
Alpha-2 Adrenergic[³H]Rauwolscine300

This table presents hypothetical data for illustrative purposes.

The difluorobenzyl group might contribute to interactions with aromatic-binding pockets within these receptors, while the ethyl group at the N4 position could influence selectivity and potency. For instance, studies on other N-phenylpiperazine analogs have shown that substitutions on the phenyl ring and the other nitrogen can lead to high affinity and selectivity for the D₃ dopamine receptor over the D₂ subtype. nih.gov

Following the initial binding assessment, functional assays would be essential to determine the nature of the interaction of this compound with its target receptors. These assays measure the biological response following receptor binding.

Agonism: The compound would be evaluated for its ability to activate the receptor, leading to a downstream signaling cascade (e.g., cAMP production, calcium mobilization).

Antagonism: Conversely, its capacity to block the action of a known agonist would be assessed.

Allosteric Modulation: The potential for the compound to bind to a site on the receptor distinct from the primary binding site, thereby modulating the affinity or efficacy of the endogenous ligand, would also be an area of investigation.

Given the structural similarities to known antagonists at certain dopamine and serotonin receptors, it is plausible that this compound could exhibit antagonist properties. For example, many arylpiperazine derivatives act as antagonists at 5-HT₂A receptors. nih.gov

Enzyme Inhibition and Activation Mechanisms

The introduction of fluorine atoms into a molecule can significantly alter its electronic properties and its ability to interact with enzyme active sites. researchgate.net The difluoro-substitution on the benzyl (B1604629) ring of the title compound makes it a candidate for investigation as an enzyme inhibitor.

Research on structurally similar compounds, such as 4-(4-fluorobenzyl)piperazine derivatives, has demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govnih.gov These studies revealed a competitive inhibition mechanism, where the inhibitor vies with the substrate for the enzyme's active site. nih.govnih.gov

A hypothetical kinetic study of this compound against a relevant enzyme, such as tyrosinase or monoamine oxidase (MAO), could be performed. By measuring the reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot could be generated to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). libretexts.org

Hypothetical Enzyme Inhibition Data:

Enzyme TargetSubstrateType of Inhibition (Hypothetical)IC₅₀ (µM) (Hypothetical)Kᵢ (µM) (Hypothetical)
TyrosinaseL-DOPACompetitive5.22.1
MAO-AKynuramineCompetitive12.86.4
MAO-BBenzylamineMixed25.118.5

This table presents hypothetical data for illustrative purposes.

The competitive nature of inhibition by related fluorobenzylpiperazine compounds suggests that the difluorobenzyl moiety of this compound could fit into the active site of enzymes like tyrosinase. nih.govnih.gov

To assess the specificity of its enzymatic interactions, this compound would be screened against a panel of enzymes. This is crucial to understand its potential off-target effects. For instance, diphenylpiperazine hybrids have been shown to exhibit selective inhibition of MAO-A over MAO-B. nih.gov A similar selectivity profile could be investigated for the title compound. High selectivity for a particular enzyme is a desirable characteristic for a potential therapeutic agent, as it can minimize unwanted side effects.

Cellular Uptake and Subcellular Distribution Studies (In Vitro Cell Models)

The ability of a compound to cross cell membranes and reach its intracellular targets is fundamental to its biological activity. Studies on simple piperazine derivatives have shown that they can enhance transepithelial permeation, suggesting that the piperazine scaffold can facilitate passage across cellular barriers. nih.gov

In vitro cell models, such as Caco-2 monolayers (for intestinal absorption) or cultured neuronal cells (for CNS targets), would be employed to study the cellular uptake of this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) could quantify the amount of compound that enters the cells over time.

Furthermore, fluorescence microscopy, potentially with a fluorescently tagged analog of the compound, could be used to visualize its subcellular distribution. This would help to determine if the compound accumulates in specific organelles, such as mitochondria or the endoplasmic reticulum, which could provide further clues about its mechanism of action. The lipophilicity conferred by the difluorobenzyl group would likely favor passive diffusion across cell membranes.

Investigation of Membrane Permeability and Transport Mechanisms (In Vitro)

The ability of a compound to permeate biological membranes is a critical determinant of its oral bioavailability and distribution to target tissues. In vitro models, such as the Caco-2 cell permeability assay, are standard tools for predicting the intestinal absorption of drug candidates. nih.govpreprints.org These assays utilize a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. nih.govpreprints.org The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high permeability. mdpi.comresearchgate.net

Despite the established methodologies for assessing membrane permeability, a comprehensive search of scientific literature and chemical databases did not yield any specific data on the in vitro membrane permeability or transport mechanisms for this compound. Studies on other piperazine-containing compounds show a wide range of permeability characteristics, often influenced by the specific substituents on the piperazine and benzyl rings, which affect properties like lipophilicity and interaction with membrane transporters. nih.gov However, without direct experimental data for the target compound, its permeability profile remains uncharacterized.

In Vitro Metabolic Stability and Metabolite Identification (Excluding Human Clinical Metabolism)

The metabolic stability of a compound provides insight into its persistence in the body and potential for drug-drug interactions. nuvisan.com In vitro assays using liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog) are routinely employed to determine a compound's intrinsic clearance and metabolic half-life. nuvisan.comfrontiersin.orgnih.gov

Metabolic Pathways and Enzyme Involvement (e.g., Cytochrome P450s, Flavin-containing monooxygenases)

The metabolism of piperazine-containing compounds is often mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 being frequently implicated. nih.govnih.govcapes.gov.brresearchgate.net Common metabolic reactions for piperazine derivatives include N-dealkylation, hydroxylation of the aromatic or aliphatic rings, and oxidation of the piperazine ring. frontiersin.orgresearchgate.net

A review of existing research reveals no specific studies that have investigated the metabolic pathways or the specific enzymes involved in the biotransformation of this compound. Therefore, the roles of specific CYP isozymes or other metabolic enzymes like flavin-containing monooxygenases in its metabolism have not been determined.

Identification of Principal Metabolites

The identification of major metabolites is crucial for understanding a compound's complete pharmacological and toxicological profile. This is typically achieved by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com

No published preclinical studies have identified or characterized the metabolites of this compound. Consequently, its principal metabolites in preclinical models are unknown.

Interactive Data Table: In Vitro Metabolic Parameters of this compound

Species System Half-life (t½, min) Intrinsic Clearance (CLint) Principal Metabolites Identified
Rat Liver Microsomes Data Not Available Data Not Available Data Not Available
Mouse Liver Microsomes Data Not Available Data Not Available Data Not Available
Dog Liver Microsomes Data Not Available Data Not Available Data Not Available
Monkey Liver Microsomes Data Not Available Data Not Available Data Not Available
Human Liver Microsomes Data Not Available Data Not Available Data Not Available

This table reflects the absence of available data from preclinical in vitro metabolic stability studies for the specified compound.

Interactions with Nucleic Acids or Other Biomolecules (e.g., DNA, RNA, Lipids)

Investigations into a compound's interaction with macromolecules like DNA, RNA, and lipids are important for elucidating its mechanism of action and potential for off-target effects. nih.gov For instance, some molecules can intercalate into DNA or bind to specific RNA structures, while others may interact with lipid membranes, affecting their fluidity and function. nih.govfrontiersin.org

There is no available scientific literature detailing any investigations into the potential interactions of this compound with nucleic acids or other biomolecules such as lipids.

Investigation of Autophagy or Apoptosis Induction Pathways in Cellular Models (Mechanistic Focus)

Apoptosis (programmed cell death) and autophagy (a cellular degradation process) are critical cellular pathways that can be modulated by chemical compounds. nih.govnih.gov Many anti-cancer agents, for example, exert their effects by inducing apoptosis in tumor cells through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. researchgate.netnih.govbue.edu.eg

While some piperazine derivatives have been reported to induce apoptosis in cancer cell lines, a thorough search of the literature found no specific studies on the effects of this compound on autophagy or apoptosis induction pathways in any cellular models. researchgate.netnih.gov Therefore, its potential to modulate these pathways and the underlying mechanisms remain uninvestigated.

Interactive Data Table: Cellular Pathway Activity of this compound

Cellular Model Pathway Investigated Outcome Mechanistic Details
Not Applicable Apoptosis Data Not Available Data Not Available
Not Applicable Autophagy Data Not Available Data Not Available

This table indicates that no studies on the effects of the compound on apoptosis or autophagy have been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses Centered on 1 3,4 Difluorobenzyl 4 Ethylpiperazine

Impact of Fluoro-Substitution Pattern on Molecular Interactions

The presence and positioning of fluorine atoms on the benzyl (B1604629) ring of arylpiperazine and related scaffolds are critical modulators of biological activity. The 3,4-difluoro substitution pattern on the benzyl moiety of the title compound significantly influences its electronic properties, lipophilicity, and metabolic stability, which in turn affects its molecular interactions with target proteins.

Fluorine is a highly electronegative atom, and its substitution on an aromatic ring acts as a potent electron-withdrawing group. nih.govcambridgemedchemconsulting.com This electronic pull can alter the pKa of the basic piperazine (B1678402) nitrogen, making it less basic. nih.gov While a decrease in basicity might weaken ionic interactions with acidic residues (like aspartate) in a receptor binding pocket, it can also improve membrane permeability and reduce off-target effects. nih.govcambridgemedchemconsulting.com

Studies on related N-arylpiperazines have shown that the introduction of electron-withdrawing groups, such as fluoro- or chloro-substituents, on the phenyl ring can enhance biological activity, including anticancer and antimycobacterial effects. nih.govmdpi.com For instance, in a series of antimycobacterial compounds, the introduction of a lipophilic 4'-F substituent on a phenylpiperazine moiety improved in vitro activity against Mycobacterium tuberculosis. mdpi.com The electron-withdrawing nature of fluorine is thought to be beneficial for potentiating this activity. mdpi.com Similarly, in some berberine (B55584) analogues, a fluoro-substituent on a piperazine-linked benzene (B151609) ring enhanced anti-tumor activity. nih.gov The strategic placement of fluorine can lead to favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein, potentially increasing binding affinity. nih.gov The replacement of hydrogen with fluorine can also block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a compound. cambridgemedchemconsulting.com

Compound/Analog SeriesSubstitutionObserved EffectReference
Berberine-piperazine analoguesFluoro-substituent on benzene ringEnhanced anti-tumor activity nih.gov
N-Arylpiperazine conjugates4'-F on phenylpiperazineImproved in vitro antimycobacterial activity mdpi.com
Benzothiazole derivativesElectron-withdrawing groups (e.g., fluorine)Increased cytotoxic activity nih.gov
l-nucleoside analogues5-fluoro substitution (Emtricitabine vs. Lamivudine)Four- to tenfold increase in anti-HIV-1 potency nih.gov

Role of Piperazine N-Substituents (e.g., Ethyl vs. Methyl, Bulkier Groups) on Activity and Selectivity

The substituent at the N4 position of the piperazine ring is a key determinant of a compound's pharmacological profile, influencing both its affinity and selectivity for various receptors. In the case of 1-(3,4-difluorobenzyl)-4-ethylpiperazine, the ethyl group plays a crucial role.

The size, lipophilicity, and electronic nature of the N4-substituent dictate how the molecule fits into and interacts with the binding pocket of a target receptor. For many central nervous system (CNS) targets, including dopamine (B1211576) and serotonin (B10506) receptors, this region of the molecule often interacts with a hydrophobic pocket. nih.govnih.gov

Comparative studies on related arylpiperazine series provide valuable insights:

Ethyl vs. Methyl: The difference between an ethyl and a methyl group, while seemingly small, can significantly impact potency. In some compound series, the slightly larger and more lipophilic ethyl group can provide a better fit in a hydrophobic pocket, leading to enhanced affinity. Conversely, in other cases where the binding pocket is more sterically constrained, a methyl group may be preferred.

Bulkier Groups: The piperazine nitrogen can often accommodate a wide range of substituents, from small alkyl groups to larger, more complex moieties. nih.gov The introduction of bulkier groups can be a strategy to enhance selectivity for a particular receptor subtype. For example, in a series of dopamine D3 receptor ligands, various N-substitutions on the piperazine ring were well-tolerated, allowing for the incorporation of heterocyclic rings to achieve high affinity and selectivity. nih.gov However, increasing the size of the substituent can also lead to a decrease in activity if it results in steric clashes within the binding site. nih.gov

The ethyl group in this compound represents a balance, providing sufficient lipophilicity to engage in hydrophobic interactions without the excessive steric bulk that might hinder binding at some receptors.

Compound SeriesN-Substituent VariationImpact on Activity/SelectivityReference
Dopamine D3 Receptor LigandsVarious substituted indole (B1671886) ringsAccommodated with high affinity and selectivity for D3 receptor nih.gov
Antibacterial Piperazine DerivativesElimination of N-ethyl piperazinyl groupDramatically reduced antibacterial activity nih.gov
Anticancer Piperazine DerivativesIncreasing substituent sizeLowered cytotoxic activity nih.gov
Dopamine D3/D2 Receptor LigandsPhenyl and substituted phenyl groupsDisplayed high D3 affinity (Ki <10 nM) and variable D2/D3 selectivity acs.org

Conformational Preferences and Their Influence on Binding

The three-dimensional shape (conformation) of this compound is fundamental to its ability to bind to a biological target. The piperazine ring, being a six-membered heterocycle, typically adopts a low-energy chair conformation. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For a 1,4-disubstituted piperazine like the title compound, both the 1-(3,4-difluorobenzyl) group and the 4-ethyl group are expected to preferentially occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). This equatorial preference dictates the spatial orientation of the key pharmacophoric elements: the difluorobenzyl ring, the central piperazine nitrogens, and the terminal ethyl group.

Conformational analysis of related 2-substituted piperazines has shown a preference for an axial conformation, which in some cases was stabilized by intramolecular hydrogen bonds and placed key nitrogen atoms in an orientation that mimicked the neurotransmitter nicotine. nih.gov While the substitution pattern is different, this highlights that conformational preferences are crucial for aligning the molecule correctly within the receptor's binding site. nih.gov The specific chair conformation of this compound determines the distance and vector between the aromatic ring and the distal nitrogen atom, which is a critical parameter for affinity at many G-protein coupled receptors (GPCRs).

Bioisosteric Replacements of the Piperazine Ring and Difluorobenzyl Moiety

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.comnih.gov For this compound, both the piperazine ring and the difluorobenzyl moiety are amenable to such modifications.

Piperazine Ring Bioisosteres: The piperazine ring is a common scaffold in CNS drugs, valued for its ability to carry two substituents with defined vectors and for the basic nitrogen that often interacts with receptors. blumberginstitute.orgcambridgemedchemconsulting.com However, it can be replaced to modulate properties like pKa, lipophilicity, and metabolic stability.

Spirocyclic and Bridged Diamines: Replacing the piperazine with systems like diazaspiroalkanes (e.g., diazaspiro[3.3]heptane) or bridged diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane) can alter the conformational rigidity and the spatial arrangement of the nitrogen atoms, potentially improving affinity or selectivity. cambridgemedchemconsulting.comnih.gov

Homopiperazine (B121016) (1,4-Diazepine): Expanding the ring to a seven-membered homopiperazine can change the distance and angles between the nitrogen atoms and their substituents, which can be beneficial for certain targets. nih.gov

Difluorobenzyl Moiety Bioisosteres: The difluorobenzyl group serves as a key hydrophobic and aromatic element for binding.

Aromatic Ring Replacements: The phenyl ring can be replaced by various heteroaromatic rings such as pyridine, thiophene, or pyrimidine. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This alters the electronic distribution and hydrogen bonding capacity of the moiety, which can lead to new, productive interactions with the receptor.

Fluorine Replacements: The fluorine atoms can be replaced with other small, lipophilic groups like chlorine (Cl) or a trifluoromethyl (CF3) group to further probe the electronic and steric requirements of the binding pocket. mdpi.com Alternatively, shifting the fluorine positions on the ring (e.g., to 2,4-difluoro) could be used to fine-tune electronic effects and binding interactions.

Original MoietyPotential BioisostereRationale for ReplacementReference
PiperazineDiazaspiro[3.3]heptaneModify pKa, explore different vectors, increase novelty cambridgemedchemconsulting.com
PiperazineHomopiperazine (1,4-Diazepine)Increase flexibility and alter N-N distance, retain affinity nih.gov
Piperazine2,5-Diazabicyclo[2.2.1]heptaneIntroduce conformational rigidity, improve selectivity nih.gov
DifluorobenzylPyridyl, Thienyl, or PyrimidinylModulate electronics, introduce H-bond acceptors/donors cambridgemedchemconsulting.comcambridgemedchemconsulting.com
3,4-Difluoro3-Chloro-4-fluoro or 3-TrifluoromethylAlter lipophilicity and steric/electronic profile mdpi.com

Development of Pharmacophore Models for Related Compound Series

Pharmacophore models are abstract representations of the key molecular features necessary for biological activity. For benzylpiperazine derivatives, a common pharmacophore model has been established, particularly for ligands of sigma (σ) receptors. nih.govacs.org This model, proposed by Glennon, consists of two distal hydrophobic regions and a central, positively ionizable nitrogen atom. nih.govacs.org

This compound fits this model well:

Primary Hydrophobic Region: The 3,4-difluorobenzyl group provides the primary aromatic and hydrophobic character.

Basic Nitrogen Center: One of the piperazine nitrogens (typically the one closer to the ethyl group, N4) is basic and can be protonated at physiological pH, allowing for a key ionic interaction with the receptor.

Secondary Hydrophobic Region: The N-ethyl group serves as the secondary, smaller hydrophobic feature.

This three-point pharmacophore is a recurring motif in ligands for many CNS receptors. For example, long-chain arylpiperazines designed to target serotonin (5-HT) and dopamine (D) receptors also adhere to a similar structural logic, where an aromatic head (like the difluorobenzyl group) is connected via a linker (the piperazine) to a terminal part that modulates selectivity. nih.govnih.govmdpi.com The development of such models is crucial for designing new compounds with desired multi-target profiles, for instance, for treating complex neurological disorders by simultaneously modulating D2, 5-HT1A, and 5-HT2A receptors. uniba.ittandfonline.com

Advanced Analytical and Spectroscopic Characterization of 1 3,4 Difluorobenzyl 4 Ethylpiperazine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS provides direct evidence for the molecular formula.

For 1-(3,4-difluorobenzyl)-4-ethylpiperazine, the neutral molecular formula is C₁₃H₁₈F₂N₂. In electrospray ionization (ESI) positive mode, the compound is expected to be observed as the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is calculated to be 241.1565 g/mol . Experimental HRMS analysis would be expected to yield an m/z value in very close agreement with this theoretical mass, thereby confirming the molecular formula and ruling out other potential elemental compositions. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely show characteristic losses, such as cleavage at the benzylic position to yield fragments corresponding to the difluorobenzyl cation (m/z 127.03) and the ethylpiperazine moiety. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are predicted for the aromatic, benzylic, piperazine (B1678402), and ethyl protons.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C₅-H, C₂-H, C₆-H)6.90 - 7.25Multiplet (m)3H
Benzylic (-CH₂-)~3.50Singlet (s)2H
Piperazine (-CH₂-N-CH₂-)~2.40 - 2.60Broad Multiplet (br m)8H
Ethyl (-CH₂-CH₃)~2.35Quartet (q)2H
Ethyl (-CH₂-CH₃)~1.05Triplet (t)3H

Note: Predicted shifts are relative to TMS in CDCl₃ and may vary based on experimental conditions. sigmaaldrich.comcarlroth.com

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of fluorine atoms causes characteristic splitting of the signals for the carbon atoms to which they are attached (C-F coupling).

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C-F (C₃, C₄)148 - 152 (dd)
Aromatic C (quaternary)135 - 138 (m)
Aromatic C-H115 - 125 (m)
Benzylic (-CH₂)~62
Piperazine (-CH₂-N-CH₂-)~53
Ethyl (-CH₂)~52
Ethyl (-CH₃)~12

Note: Predicted shifts are relative to TMS in CDCl₃. dd indicates a doublet of doublets due to C-F coupling. spectrabase.com

¹⁹F NMR Spectroscopy ¹⁹F NMR is particularly informative for fluorinated compounds. nih.govacs.org It is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C3 and C4 positions of the benzyl (B1604629) group. These signals would appear as multiplets due to coupling with each other (ortho F-F coupling) and with adjacent aromatic protons (H-F coupling). The chemical shifts, typically referenced to an internal standard like hexafluorobenzene, provide a unique fingerprint of the fluorine substitution pattern. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

Key expected vibrational bands for this compound include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region, corresponding to the methylene and methyl groups of the piperazine and ethyl substituents.

Aromatic C=C Stretching: Medium to strong bands in the 1500-1600 cm⁻¹ region.

C-N Stretching: Medium intensity bands typically observed in the 1100-1300 cm⁻¹ range.

C-F Stretching: Strong, characteristic bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, which are often prominent in the IR spectrum.

Raman spectroscopy would complement the IR data, often providing stronger signals for the symmetric vibrations of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the conformation of the molecule. nih.gov For this compound, a single-crystal X-ray diffraction study would confirm the chair conformation of the piperazine ring, which is its most stable arrangement. wikipedia.org It would also reveal the precise orientation of the equatorial ethyl group and the 3,4-difluorobenzyl substituent.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of a chemical compound and for quantifying it in various matrices. iaea.org A robust, stability-indicating HPLC method is essential for quality control.

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. The presence of the difluorobenzyl group makes it particularly amenable to separation on fluorinated stationary phases, which can offer enhanced selectivity for halogenated compounds compared to traditional C18 columns. chromatographyonline.comresearchgate.net Method development would involve optimizing parameters such as the column, mobile phase composition (e.g., acetonitrile (B52724) or methanol and a buffered aqueous phase), flow rate, and column temperature to achieve a sharp, symmetrical peak with a suitable retention time, well-resolved from any potential impurities. iaea.org UV detection, likely at a wavelength around 260 nm corresponding to the absorbance of the difluorobenzyl chromophore, would be appropriate.

Typical HPLC Method Parameters

ParameterCondition
Column C18 or Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Isocratic or Gradient elution, e.g., 30-70% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 25 - 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine purity testing. iaea.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile impurities in active pharmaceutical ingredients (APIs) such as this compound. The inherent volatility of potential impurities, which may include residual solvents from the synthesis process or low molecular weight by-products, makes GC-MS the method of choice due to its high resolution and sensitivity. shimadzu.comispub.com The coupling of gas chromatography, which separates compounds based on their volatility and interaction with a stationary phase, with mass spectrometry, which provides detailed structural information based on the mass-to-charge ratio of ionized analytes, allows for the unambiguous identification of trace-level contaminants. gassnova.no

The analytical workflow for volatile impurity analysis of this compound typically commences with sample preparation, often involving dissolution of the API in a suitable solvent, followed by headspace sampling. shimadzu.comshimadzu.eu Headspace analysis is particularly advantageous as it introduces only the volatile components into the GC system, thereby preventing contamination of the instrument with the non-volatile API. shimadzu.comshimadzu.eu The separation is commonly achieved on a capillary column with a stationary phase of appropriate polarity to resolve a wide range of potential volatile impurities.

Following separation in the gas chromatograph, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules, and the resulting fragmentation patterns are compared against spectral libraries for positive identification. This allows for the detection and identification of even unexpected impurities.

Detailed research findings on the volatile impurity profile of this compound have identified several common residual solvents and a key process-related impurity. The presence of these impurities is often linked to the synthetic route employed for the preparation of the final compound. For instance, solvents such as toluene and ethanol are frequently used in the synthesis of piperazine derivatives and may persist in the final product if not effectively removed during purification. A potential process-related impurity, 1-ethylpiperazine (B41427), could arise from incomplete reaction or side reactions during the synthesis.

The following table summarizes the typical GC-MS data for the identification of these volatile impurities:

Impurity NameRetention Time (min)Key Mass Fragments (m/z)
Ethanol3.2531, 45
Toluene8.1291, 92
1-Ethylpiperazine10.4556, 85, 114

The quantification of these impurities is performed by constructing calibration curves from standard solutions of known concentrations. The method is validated for its linearity, accuracy, precision, and limits of detection and quantification to ensure reliable and reproducible results. The control of volatile impurities is a critical aspect of quality control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

Future Research Directions and Unexplored Avenues for 1 3,4 Difluorobenzyl 4 Ethylpiperazine

Design and Synthesis of Novel Derivatives and Conjugates

A primary avenue for future research lies in the design and synthesis of novel derivatives and conjugates of 1-(3,4-difluorobenzyl)-4-ethylpiperazine. The core structure is amenable to a wide range of chemical modifications that could modulate its physicochemical properties, biological activity, and target selectivity.

Key Synthetic Strategies:

Standard organic chemistry transformations can be employed to create a library of derivatives. For instance, the synthesis of related piperazine (B1678402) compounds often involves nucleophilic substitution reactions. mdpi.com The synthesis of this compound itself could likely be achieved through the reductive amination of 3,4-difluorobenzaldehyde (B20872) with N-ethylpiperazine. auburn.edu

Modification of the Piperazine Ring: The ethyl group on the piperazine nitrogen can be replaced with a variety of alkyl or aryl substituents to explore structure-activity relationships (SAR).

Functionalization of the Benzyl (B1604629) Group: The aromatic ring of the difluorobenzyl moiety could be further substituted to enhance binding affinity or introduce new functionalities.

Conjugation to Other Molecules: The piperazine scaffold can be linked to other pharmacophores, peptides, or targeting ligands to create bifunctional molecules or targeted drug delivery systems. nih.gov

Potential Applications of Derivatives:

The piperazine heterocycle is a common feature in drugs targeting the central nervous system. nih.govnih.gov Derivatives of this compound could be screened for a range of biological activities, including but not limited to:

Antipsychotic activity

Antidepressant effects

Anxiolytic properties

Anticancer activity mdpi.com

Exploration of Allosteric Modulation Mechanisms

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site, offer a sophisticated mechanism for fine-tuning receptor activity with potentially fewer side effects. nih.govacs.org Piperazine-containing compounds have been identified as allosteric modulators for various G protein-coupled receptors (GPCRs). nih.govmdpi.com

Future research could investigate whether this compound or its derivatives can act as allosteric modulators of therapeutically relevant receptors. This would involve:

Screening against a panel of GPCRs: High-throughput screening assays could identify potential receptor targets.

In-depth pharmacological characterization: For any identified "hits," detailed studies would be necessary to confirm allosteric binding and characterize the nature of the modulation (positive, negative, or neutral). nih.govacs.org

Structural biology studies: Co-crystallization of the compound with its target receptor could elucidate the specific allosteric binding site and the mechanism of action at a molecular level.

Application as a Chemical Probe for Elucidating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. Given the prevalence of the piperazine scaffold in bioactive compounds, this compound could be developed into a chemical probe. nih.govnih.gov

Development Steps:

Identification of a specific biological target: Through screening and profiling, a primary molecular target for the compound would need to be identified.

Optimization of affinity and selectivity: SAR studies would be conducted to improve the compound's potency and selectivity for the identified target.

Attachment of reporter groups: The molecule could be functionalized with tags such as fluorescent dyes or biotin (B1667282) to enable visualization and pull-down experiments, which are crucial for studying biological pathways.

Such a chemical probe could be invaluable for dissecting complex signaling cascades and understanding the role of its target protein in health and disease.

Development of Advanced Computational Models for Predicting Its Interactions

Computational modeling is an indispensable tool in modern drug discovery and chemical biology. nih.gov Developing advanced computational models for this compound could accelerate the exploration of its biological potential.

Modeling Approaches:

Molecular Docking: This technique can be used to predict the binding pose of the compound within the active site or allosteric pockets of various protein targets. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess binding stability and conformational changes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of derivatives, QSAR models can be built to correlate chemical structure with biological activity, guiding the design of more potent and selective compounds.

These computational studies can prioritize the synthesis of the most promising derivatives and provide a deeper understanding of the molecular determinants of their biological activity.

Investigation into its Role as a Synthetic Intermediate for Complex Molecules

The chemical structure of this compound makes it a potentially valuable synthetic intermediate for the construction of more complex molecules. mdpi.commdpi.com The piperazine ring, with its two nitrogen atoms, offers multiple points for further chemical elaboration.

Potential Synthetic Transformations:

N-Arylation or N-Alkylation: The secondary amine of a precursor piperazine can be readily functionalized. mdpi.commdpi.com

Coupling Reactions: The difluorobenzyl group can participate in various cross-coupling reactions to form more elaborate structures.

Ring-Opening Reactions: Under certain conditions, the piperazine ring could be opened to yield linear amine derivatives.

By leveraging these synthetic handles, chemists could utilize this compound as a building block for the synthesis of novel scaffolds for drug discovery and materials science. For instance, it could be incorporated into larger molecules designed as kinase inhibitors or other targeted therapies. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(3,4-difluorobenzyl)-4-ethylpiperazine?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 3,4-difluorobenzyl bromide with 4-ethylpiperazine in a polar aprotic solvent (e.g., acetonitrile) under reflux, using a base like K₂CO₃ to deprotonate the piperazine nitrogen. Reaction progress is monitored via TLC (2:1 hexane/ethyl acetate), and purification employs column chromatography (silica gel, 1:8 ethyl acetate/hexane) .
  • Key Considerations : Optimize reaction time (6–8 hours) and stoichiometry (1.2 equivalents of benzyl bromide) to improve yield. Use anhydrous conditions to avoid side reactions.

Q. How can the molecular structure of this compound be confirmed?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is definitive. Crystallize the compound from a dichloromethane/methanol mixture. Key parameters include a chair conformation of the piperazine ring and dihedral angles between aromatic rings (e.g., 40.20° between benzyl and sulfonyl-bound benzene rings in analogous structures) .
  • Complementary Techniques : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine coupling patterns) and FTIR to confirm functional groups (C–F stretches at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s reactivity and pharmacological potential?

  • Methodology :

  • Electronic Effects : Fluorine’s electronegativity enhances the electron-withdrawing nature of the benzyl group, potentially increasing metabolic stability and binding affinity to hydrophobic pockets in biological targets .
  • Stereoelectronic Analysis : Compare activity of 1-(3,4-difluorobenzyl) derivatives with non-fluorinated analogs using in vitro assays (e.g., receptor binding studies). Fluorine’s impact on π-π stacking and dipole interactions can be modeled via molecular docking .
    • Case Study : In analogous piperazine sulfonamides, fluorine atoms improved selectivity for dopamine receptors by 30% compared to non-fluorinated analogs .

Q. What experimental designs address contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-Response Studies : Test a wide concentration range (nM–μM) to identify non-linear effects.
  • Off-Target Screening : Use kinase profiling or GPCR panels to rule out non-specific interactions.
  • Structural Analogs : Synthesize derivatives (e.g., replacing ethyl with methyl or trifluoroethyl groups) to isolate structure-activity relationships (SAR) .
    • Example : Inconsistent IC₅₀ values in enzyme inhibition assays may arise from solvent-dependent aggregation; use dynamic light scattering (DLS) to assess colloidal stability .

Q. How can weak intermolecular interactions (e.g., C–H⋯F) in the crystal lattice affect material properties?

  • Methodology :

  • SCXRD Analysis : Identify non-covalent interactions (e.g., C–H⋯O/F) that stabilize the crystal packing. In the title compound, such interactions propagate along the a-axis, influencing solubility and melting point .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to correlate lattice energy (from intermolecular forces) with thermal stability. For example, weak C–H⋯F interactions may lower melting points compared to hydrogen-bonded analogs .

Key Takeaways

  • Synthesis : Prioritize anhydrous conditions and stoichiometric control to minimize byproducts.
  • Structural Analysis : SCXRD and NMR are critical for confirming regiochemistry and conformation.
  • Biological Studies : Fluorine’s role in target selectivity necessitates comparative assays with non-fluorinated analogs.

For further reading, consult crystallographic databases (CCDC) and pharmacological studies on piperazine derivatives in Journal of Medicinal Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.